Cas no 78413-55-5 ((1E,2S)-5-({6-O-[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]-2-O-(beta-D-glucopyranuronosyl)-beta-D-glucopyranosyl}oxy)-1-{(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene]ethylidene}-6-hydroxy-2,3-dihydro-1H-indolium-2-carboxylate)

(1E,2S)-5-({6-O-[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]-2-O-(beta-D-glucopyranuronosyl)-beta-D-glucopyranosyl}oxy)-1-{(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene]ethylidene}-6-hydroxy-2,3-dihydro-1H-indolium-2-carboxylate structure
78413-55-5 structure
Nom du produit:(1E,2S)-5-({6-O-[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]-2-O-(beta-D-glucopyranuronosyl)-beta-D-glucopyranosyl}oxy)-1-{(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene]ethylidene}-6-hydroxy-2,3-dihydro-1H-indolium-2-carboxylate
Numéro CAS:78413-55-5
Le MF:C36H42N2O23
Mégawatts:870.718292713165
CID:1793433
PubChem ID:11953907

(1E,2S)-5-({6-O-[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]-2-O-(beta-D-glucopyranuronosyl)-beta-D-glucopyranosyl}oxy)-1-{(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene]ethylidene}-6-hydroxy-2,3-dihydro-1H-indolium-2-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • (1E,2S)-5-({6-O-[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]-2-O-(beta-D-glucopyranuronosyl)-beta-D-glucopyranosyl}oxy)-1-{(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene]ethylidene}-6-hydroxy-2,3-dihydro-1H-indolium-2-carboxylate
    • (1E,2S)-5-({6-O-[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]-2-O-(beta-D-glucopyranuronosyl)-beta-D-glucopyranosyl}oxy)-1-{(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene]ethylidene}-6-hydr
    • (2S)-5-[(2S,3R,4S,5S,6R)-6-[[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]oxymethyl]-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate
    • C08550
    • (2S)-2-Carboxy-5-(((2S,3R,4S,5S,6R)-3-(((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy)-6-((((3R)-4-carboxy-3-hydroxy-3-methylbutanoyl)oxy)methyl)-4,5-dihydroxyoxan-2-yl)oxy)-1-(2-((2S)-2,6-dicarboxy-1,2,3,4-tetrahydropyridin-4-ylidene)ethylidene)-2,3-dihydro-1H-1-indol-1-ylium-6-olic acid
    • (2S)-2-Carboxy-5-{[(2S,3R,4S,5S,6R)-3-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-6-({[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]oxy}methyl)-4,5-dihydroxyoxan-2-yl]oxy}-1-{2-[(2S)-2,6-dicarboxy-1,2,3,4-tetrahydropyridin-4-ylidene]ethylidene}-2,3-dihydro-1H-1-indol-1-ylium-6-olic acid
    • Q27106946
    • DTXSID50474611
    • Iresinin I
    • (2S)-5-[(2S,3R,4S,5S,6R)-6-[[(3R)-4-carboxy-3-hydroxy-3-methyl-butanoyl]oxymethyl]-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-4,5-dihydroxy-tetrahydropyran-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-indolin-1-ium-2-carboxylate
    • (2S)-5-((2S,3R,4S,5S,6R)-6-(((3R)-4-carboxy-3-hydroxy-3-methyl-butanoyl)oxymethyl)-3-((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxy-tetrahydropyran-2-yl)oxy-4,5-dihydroxy-tetrahydropyran-2-yl)oxy-1-((2E)-2-((2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene)-6-hydroxy-indolin-1-ium-2-carboxylate
    • 78413-55-5
    • DTXCID90425425
    • CHEBI:5961
    • Piscine à noyau: InChI=1S/C36H42N2O23/c1-36(56,9-21(40)41)10-22(42)57-11-20-23(43)25(45)29(61-34-27(47)24(44)26(46)28(60-34)33(54)55)35(59-20)58-19-7-13-6-17(32(52)53)38(16(13)8-18(19)39)3-2-12-4-14(30(48)49)37-15(5-12)31(50)51/h2-4,7-8,15,17,20,23-29,34-35,43-47,56H,5-6,9-11H2,1H3,(H6,39,40,41,48,49,50,51,52,53,54,55)
    • La clé Inchi: GTTSBGCXUNBAOH-UHFFFAOYSA-N
    • Sourire: CC(O)(CC(O)=O)CC(=O)OCC1OC(Oc2cc3CC(C([O-])=O)\[N+](=C/C=C4\CC(NC(=C4)C(O)=O)C(O)=O)c3cc2O)C(OC2OC(C(O)C(O)C2O)C(O)=O)C(O)C1O |c:31|

Propriétés calculées

  • Qualité précise: 870.21783559g/mol
  • Masse isotopique unique: 870.21783559g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 13
  • Nombre de récepteurs de liaison hydrogène: 24
  • Comptage des atomes lourds: 61
  • Nombre de liaisons rotatives: 15
  • Complexité: 1800
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 13
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: -4.78
  • Surface topologique des pôles: 409Ų

(1E,2S)-5-({6-O-[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]-2-O-(beta-D-glucopyranuronosyl)-beta-D-glucopyranosyl}oxy)-1-{(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene]ethylidene}-6-hydroxy-2,3-dihydro-1H-indolium-2-carboxylate Littérature connexe

Articles recommandés

Fournisseurs recommandés
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
上海贤鼎生物科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
上海贤鼎生物科技有限公司